rac-4-Hydroxy Propranolol-d7 Hydrochloride
Overview
Description
rac-4-Hydroxy Propranolol-d7 Hydrochloride is a deuterium-labeled derivative of 4-Hydroxypropranolol hydrochloride. This compound is an active metabolite of Propranolol, a well-known non-selective beta-adrenergic receptor antagonist. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications, particularly in pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride typically involves the deuteration of 4-Hydroxypropranolol hydrochloride. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The deuterium labeling is carefully monitored to ensure consistency and reproducibility in the final product .
Chemical Reactions Analysis
Types of Reactions
rac-4-Hydroxy Propranolol-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, Propranolol.
Substitution: The hydroxyl group in the compound can participate in substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various hydroxylated and deuterated derivatives of Propranolol, which are useful in pharmacological studies and drug metabolism research .
Scientific Research Applications
rac-4-Hydroxy Propranolol-d7 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Propranolol and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of beta-adrenergic receptor antagonists.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Propranolol.
Industry: Applied in the development and testing of new beta-adrenergic receptor antagonists and related compounds
Mechanism of Action
rac-4-Hydroxy Propranolol-d7 Hydrochloride exerts its effects by inhibiting beta-adrenergic receptors (β1 and β2). This inhibition leads to a decrease in heart rate, myocardial contractility, and blood pressure. The compound also exhibits intrinsic sympathomimetic activity, membrane-stabilizing activity, and potent antioxidant properties. These effects are mediated through the interaction with adrenergic receptors and subsequent modulation of intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypropranolol Hydrochloride: The non-deuterated form of the compound with similar pharmacological properties.
Propranolol: The parent compound, a non-selective beta-adrenergic receptor antagonist.
rac-7-Hydroxy Propranolol Hydrochloride: A ring-hydroxylated isomer and metabolite of Propranolol with potent vasodilator activity .
Uniqueness
rac-4-Hydroxy Propranolol-d7 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. The deuterium atoms reduce the rate of metabolic degradation, providing more accurate data on the compound’s behavior in biological systems .
Properties
IUPAC Name |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/i1D3,2D3,11D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPACWBWIOYID-UENXPIBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662024 | |
Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219908-86-7 | |
Record name | 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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